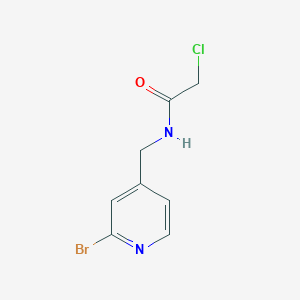
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is an organic compound that features both bromine and chlorine atoms attached to a pyridine ring and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide typically involves the reaction of 2-bromo-4-pyridinemethanol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-bromo-4-pyridinemethanol, 2-chloroacetyl chloride, triethylamine.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Procedure: The 2-bromo-4-pyridinemethanol is dissolved in an anhydrous solvent such as dichloromethane. Triethylamine is added to the solution, followed by the slow addition of 2-chloroacetyl chloride. The reaction mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acetamide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of N-(2-Bromo-pyridin-4-ylmethyl)-2-azidoacetamide, N-(2-Bromo-pyridin-4-ylmethyl)-2-thioacetamide, or N-(2-Bromo-pyridin-4-ylmethyl)-2-methoxyacetamide.
Oxidation: Formation of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloroacetamide N-oxide.
Reduction: Formation of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloroacetamide with the bromine atom replaced by hydrogen.
Aplicaciones Científicas De Investigación
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The presence of the bromine and chlorine atoms enhances its reactivity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide can be compared with similar compounds such as:
- N-(2-Bromo-pyridin-4-ylmethyl)-2-azidoacetamide
- N-(2-Bromo-pyridin-4-ylmethyl)-2-thioacetamide
- N-(2-Bromo-pyridin-4-ylmethyl)-2-methoxyacetamide
These compounds share the same pyridine core but differ in the substituents attached to the acetamide group. The unique combination of bromine and chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c9-7-3-6(1-2-11-7)5-12-8(13)4-10/h1-3H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLIVZHYUWCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
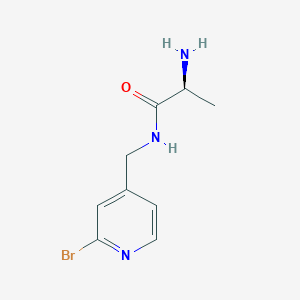
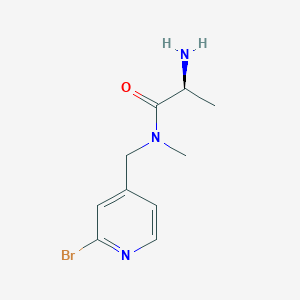
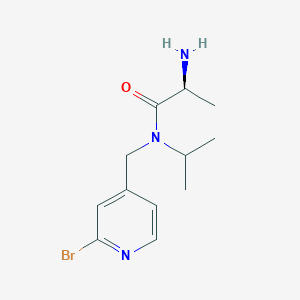
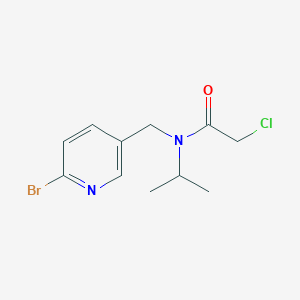
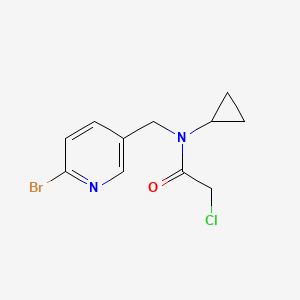
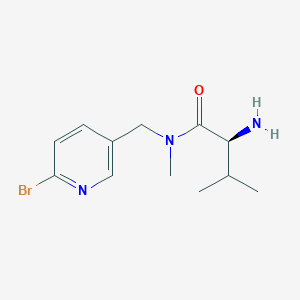
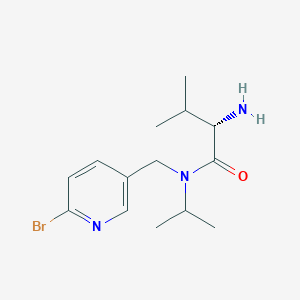
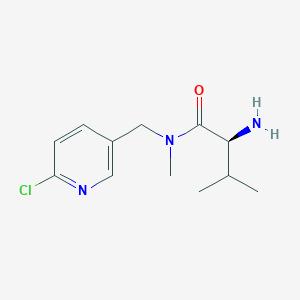




![[(6-Bromo-pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7925746.png)
![[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925749.png)
